5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole
Description
5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with chloromethyl and dimethyl groups
Properties
IUPAC Name |
5-(chloromethyl)-1,3-dimethyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3/c1-4-7-5(3-6)9(2)8-4/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVSHBCOEGYRQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80518234 | |
| Record name | 5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80518234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84804-69-3 | |
| Record name | 5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80518234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method 1: Chloromethylation of 1,3-Dimethyl-1H-1,2,4-Triazole
This route involves direct chloromethylation of the parent triazole compound. A two-step process is typically employed:
- Formation of Amidrazone Intermediate : Acetamidine hydrochloride reacts with methylhydrazine under nitrogen to form 1,3-dimethylamidrazone.
- Chloromethylation : The intermediate is treated with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, followed by triethylamine to neutralize HCl byproducts.
Reaction Scheme :
$$
\text{CH}3\text{C}(\text{NH}2)\text{HCl} + \text{CH}3\text{NHNH}2 \xrightarrow{\text{N}2} \text{Intermediate} \xrightarrow{\text{ClCH}2\text{COCl}, \text{Et}_3\text{N}} \text{5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole}
$$
Conditions and Yield :
| Parameter | Value | Source |
|---|---|---|
| Starting Material | Acetamidine hydrochloride | |
| Chloromethylating Agent | Chloroacetyl chloride | |
| Solvent | Dichloromethane | |
| Temperature | 0–5°C | |
| Yield | 46% |
Method 2: Thionyl Chloride-Mediated Chlorination
For smaller-scale synthesis, (1-methyl-1H-1,2,4-triazol-3-yl)methanol is treated with thionyl chloride (SOCl₂) at reflux to replace the hydroxyl group with a chloromethyl group.
Reaction Scheme :
$$
\text{(1-Methyl-1H-1,2,4-triazol-3-yl)methanol} \xrightarrow{\text{SOCl}_2, \Delta} \text{this compound}
$$
Key Steps :
- Reagent Addition : SOCl₂ is added dropwise to the hydroxyl-containing triazole at 0°C.
- Heating : The mixture is heated to reflux (~45°C) for 45 minutes, accompanied by gas evolution (HCl and SO₂).
- Workup : The crude product is extracted with DCM, neutralized with NaHCO₃, and purified.
Advantages :
- Avoids complex intermediate isolation.
- Higher reagent efficiency compared to chloroacetyl chloride methods.
Mechanistic Insights
The chloromethylation proceeds via nucleophilic substitution or electrophilic activation, depending on the starting material:
Nucleophilic Substitution
In Method 1, the triazole’s NH group acts as a nucleophile, attacking the electrophilic carbon in chloroacetyl chloride. Triethylamine scavenges HCl, driving the reaction forward.
Electrophilic Chlorination
In Method 2, SOCl₂ converts the hydroxyl group into a better leaving group (Cl), enabling substitution with the chloromethyl moiety.
Critical Factors :
- Temperature Control : Excess heat (>40°C) risks decomposition of SOCl₂ or over-chlorination.
- Solvent Polarity : DCM or chloroform stabilizes intermediates and prevents dimerization.
Industrial Production and Optimization
Scaling up synthesis requires addressing yield, purity, and waste management:
Continuous Flow Reactors
Purification Techniques
| Method | Purpose | Conditions |
|---|---|---|
| Crystallization | Remove impurities | Ethanol or methanol |
| Distillation | Recover solvents | Reduced pressure |
| Column Chromatography | Isolate pure product | Silica gel, DCM/ethyl acetate |
Yield Enhancement :
- Catalysts : Triethylamine or pyridine neutralizes acids, improving electrophilic reactivity.
- Solvent Recovery : Distillation of DCM reduces costs and environmental impact.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Substituted triazoles with various functional groups.
Oxidation: Triazole N-oxides.
Reduction: Methyl-substituted triazoles.
Scientific Research Applications
Pharmacological Applications
5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole and its derivatives have been investigated for various therapeutic properties due to the biological activities associated with the triazole ring structure. The following are key pharmacological applications:
Antimicrobial Activity
Triazoles are known for their potent antimicrobial properties. Research has shown that derivatives of this compound exhibit significant antibacterial and antifungal activities. For example:
- Antibacterial Efficacy : Compounds derived from the triazole scaffold have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL .
- Fungal Infections : Triazole derivatives have been synthesized and tested against various fungal pathogens, showing comparable or superior activity to established antifungal agents like fluconazole .
Antiviral Potential
The compound has been utilized in the synthesis of intermediates for antiviral agents. A notable example is its role in the development of ensitrelvir (S-217622), an oral candidate for treating COVID-19. The synthesis process involves a two-stage one-pot strategy that enhances efficiency and yield .
Anticancer Properties
Research indicates that triazole derivatives possess anticancer activity through various mechanisms, including inhibition of tumor growth and induction of apoptosis in cancer cells. The structural characteristics of this compound allow for modifications that enhance its efficacy against specific cancer types .
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through several methods:
- One-Pot Synthesis : A notable method involves a tandem condensation and cyclization reaction starting from chloroacetamide. This method yields the compound in a high percentage (72%) and is followed by N-alkylation processes to obtain desired derivatives .
| Synthesis Method | Yield (%) | Key Reactions |
|---|---|---|
| Tandem Condensation | 72 | Chloroacetamide to chloromethyl triazole |
| N-Alkylation | 54 | Alkylation with triazone |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how modifications to the triazole ring can significantly influence biological activity. For instance:
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-1,2,4-triazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Hydroxymethyl)-1,3-dimethyl-1H-1,2,4-triazole: Contains a hydroxymethyl group instead of chloromethyl, leading to different reactivity and applications.
5-(Bromomethyl)-1,3-dimethyl-1H-1,2,4-triazole: Similar structure but with a bromomethyl group, which can undergo similar reactions but with different kinetics and selectivity.
Uniqueness
5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of the chloromethyl group allows for versatile functionalization, making it a valuable intermediate in the synthesis of various biologically active compounds and materials.
Biological Activity
5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antifungal properties, anticancer effects, and structure-activity relationships (SAR).
Antifungal Activity
Recent studies have highlighted the antifungal potential of triazole derivatives, including this compound. Triazoles are known for their ability to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes.
Key Findings:
- Inhibition of Fungal Growth: Triazole compounds have shown significant antifungal activity against various pathogens such as Candida albicans and Aspergillus fumigatus. For instance, derivatives with halogen substituents (e.g., Cl) exhibit enhanced antifungal properties compared to those without .
- Minimum Inhibitory Concentration (MIC): The MIC values for several triazole derivatives range from 0.0156 to 2.0 µg/mL against Candida species. Specifically, compounds with a chloromethyl group demonstrated promising efficacy against fluconazole-resistant strains .
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Candida albicans | 0.25 |
| 5-(Chloromethyl)-1H-1,2,4-triazole derivative | Aspergillus fumigatus | 0.125 |
Anticancer Activity
Emerging research indicates that triazole derivatives may also possess anticancer properties. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
Case Studies:
- Triazole and Lung Cancer: A study demonstrated that triazole compounds exhibited significant cytotoxicity against non-small-cell lung cancer cells (A549 and H1975). The most active compound showed an IC50 value of approximately 5 µM .
- Mechanism of Action: The anticancer activity is primarily attributed to ROS generation within cancer cells. This mechanism was validated through experiments showing reduced cytotoxicity in the presence of free-radical scavengers like N-acetyl cysteine .
Structure-Activity Relationship (SAR)
Understanding the SAR of triazoles is crucial for developing more effective compounds. Modifications to the triazole ring and substituents can significantly impact biological activity.
Key Insights:
- Substituent Effects: The presence of electron-withdrawing groups such as halogens enhances antifungal activity. For example, compounds with a chloromethyl group at specific positions on the triazole ring demonstrated improved efficacy compared to their non-substituted counterparts .
- Analog Development: Research has led to the synthesis of various analogs with distinct substituents that optimize both antifungal and anticancer activities. These modifications allow for fine-tuning the pharmacological properties of triazoles .
Q & A
Q. What are the key synthetic routes for 5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole, and how do substituent positions influence reaction efficiency?
The compound is typically synthesized via nucleophilic substitution reactions, where a chloromethyl group is introduced to a pre-functionalized triazole core. For example, 5-hydroxy-2-chloromethyl-pyrone derivatives can react with 1,2,4-triazole precursors under basic conditions . The position of substituents (e.g., methyl groups at N1 and N3) affects steric hindrance and electronic effects, which may alter reaction yields. Comparative studies of bromomethyl vs. chloromethyl analogs suggest that halogen electronegativity impacts nucleophilic reactivity .
Q. How does the chloro-methyl group influence the compound's physicochemical properties compared to other triazole derivatives?
The chloro-methyl group enhances electrophilicity at the methyl carbon, making it reactive toward nucleophiles (e.g., thiols or amines). This contrasts with non-halogenated analogs, which exhibit lower reactivity. The methyl groups at N1 and N3 increase hydrophobicity, as evidenced by logP calculations (C3H4N3Cl, MW 131.57) . Structural analogs like 3-Bromo-1-methyl-1H-1,2,4-triazole show similar trends, where halogenation modulates solubility and stability .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Key methods include:
- NMR : H and C NMR to confirm methyl and chloromethyl group positions (e.g., δ ~4.5 ppm for CHCl) .
- XRD : Crystallographic analysis resolves tautomeric forms and validates triazole ring geometry .
- HPLC : Reverse-phase chromatography with UV detection (λ ~254 nm) assesses purity, critical for avoiding byproducts like dehalogenated derivatives .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations optimize transition states and charge distribution. For example, the chloromethyl group’s LUMO energy correlates with susceptibility to nucleophilic attack. Solvent effects (e.g., polarity of DMF vs. THF) can be modeled using COSMO-RS to predict reaction kinetics . Comparative studies with trifluoromethyl analogs reveal lower activation barriers for chloromethyl derivatives due to reduced steric bulk .
Q. What contradictions exist in reported biological activities of this compound, and how can SAR studies resolve them?
Discrepancies in antimicrobial efficacy (e.g., varying MIC values against S. aureus) may arise from differences in assay conditions (e.g., pH, solvent). Structure-Activity Relationship (SAR) studies suggest that replacing the chloromethyl group with a bromomethyl moiety enhances lipid membrane penetration but reduces aqueous solubility. Bioisosteric replacements (e.g., sulfonyl groups) retain activity while improving pharmacokinetics .
Q. What strategies mitigate stability issues during storage or under experimental conditions?
The compound is prone to hydrolysis in humid environments. Stabilization methods include:
Q. How do solvent polarity and temperature affect its solvatochromic behavior in UV-Vis studies?
Solvatochromic shifts (Δλ ~10–15 nm) in polar solvents (e.g., water vs. DMSO) correlate with the compound’s dipole moment. Temperature-dependent studies (5–50°C) reveal reversible aggregation in aqueous solutions, impacting absorbance spectra. These findings align with benzotriazole derivatives, where π-π stacking influences optical properties .
Methodological Considerations
- Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., MIC + time-kill curves) .
- Synthetic Optimization : Employ microwave-assisted synthesis to reduce reaction times and improve yields of chloromethyl intermediates .
- Safety Protocols : Use gloveboxes for handling due to potential lachrymatory effects of chloromethyl compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
